molecular formula C5H11NO3 B14433722 Pentan-3-yl nitrate CAS No. 82944-59-0

Pentan-3-yl nitrate

Katalognummer: B14433722
CAS-Nummer: 82944-59-0
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: WQZKKVJFBZPJSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentan-3-yl nitrate can be synthesized through the nitration of pentan-3-ol. The general procedure involves reacting pentan-3-ol with a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to prevent decomposition and side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts, such as rhenium, can also enhance the efficiency of the nitration process .

Analyse Chemischer Reaktionen

Types of Reactions

Pentan-3-yl nitrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitro compounds.

    Reduction: Reduction of this compound can yield pentan-3-ol and other reduced nitrogen species.

    Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pentan-3-yl nitrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitro compounds and other nitrogen-containing molecules.

    Biology: Research into its biological activity includes studies on its potential as a nitric oxide donor, which can have various physiological effects.

    Medicine: Investigations into its potential therapeutic applications, such as vasodilation and anti-inflammatory effects, are ongoing.

    Industry: It is used in the production of specialized chemicals and materials, including explosives and propellants

Wirkmechanismus

The mechanism of action of pentan-3-yl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The molecular targets of nitric oxide include guanylate cyclase, which is activated to produce cyclic GMP, leading to various downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentan-2-yl nitrate: Another nitrate ester with similar properties but different structural isomerism.

    Butyl nitrate: A shorter-chain nitrate ester with similar reactivity.

    Hexyl nitrate: A longer-chain nitrate ester with similar applications.

Uniqueness

Pentan-3-yl nitrate is unique due to its specific structural configuration, which can influence its reactivity and the types of reactions it undergoes. Its position on the carbon chain can affect its physical properties, such as boiling point and solubility, making it distinct from other nitrate esters .

Eigenschaften

CAS-Nummer

82944-59-0

Molekularformel

C5H11NO3

Molekulargewicht

133.15 g/mol

IUPAC-Name

pentan-3-yl nitrate

InChI

InChI=1S/C5H11NO3/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3

InChI-Schlüssel

WQZKKVJFBZPJSU-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)O[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.